3-Bromo-1-isobutyl-5-nitro-1H-indazole is a synthetic compound belonging to the indazole family, characterized by a bromine atom at the 3-position, an isobutyl group at the 1-position, and a nitro group at the 5-position of the indazole ring. Its molecular formula is C12H14BrN3O2, and it has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This compound's unique structure enhances its reactivity and interactions with various biological targets, making it a valuable subject of study in medicinal chemistry and material science.
The synthesis of 3-Bromo-1-isobutyl-5-nitro-1H-indazole can be achieved using several approaches:
The typical reaction conditions for the synthesis include:
The molecular structure of 3-Bromo-1-isobutyl-5-nitro-1H-indazole features:
This arrangement contributes to its distinct chemical properties, influencing its interactions in biological systems.
CC(C)C1=CC2=C(N=N2)C(=C1C(=N)C(=O)N)C(=N)C(=O)O
.3-Bromo-1-isobutyl-5-nitro-1H-indazole can participate in various chemical reactions typical of indazole derivatives:
The reactivity of this compound is influenced by the electron-withdrawing nature of the nitro group and the steric hindrance provided by the isobutyl group.
3-Bromo-1-isobutyl-5-nitro-1H-indazole has potential applications in various scientific fields:
CAS No.: 16871-71-9
CAS No.: 108294-53-7
CAS No.:
CAS No.: 1824353-95-8
CAS No.: 946349-58-2